

Overcoming solubility issues of 4-(4-Aminophenyl)morpholin-3-one

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Compound of Interest

Compound Name: 4-(4-Aminophenyl)morpholin-3-one

Cat. No.: B139978

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Technical Support Center: 4-(4-Aminophenyl)morpholin-3-one

This guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming solubility challenges encountered with **4-(4-Aminophenyl)morpholin-3-one**, a key intermediate in the synthesis of Rivaroxaban.^{[1][2]}

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Q1: My **4-(4-Aminophenyl)morpholin-3-one** powder is not dissolving in my aqueous buffer (e.g., PBS, TRIS). What is my first step?

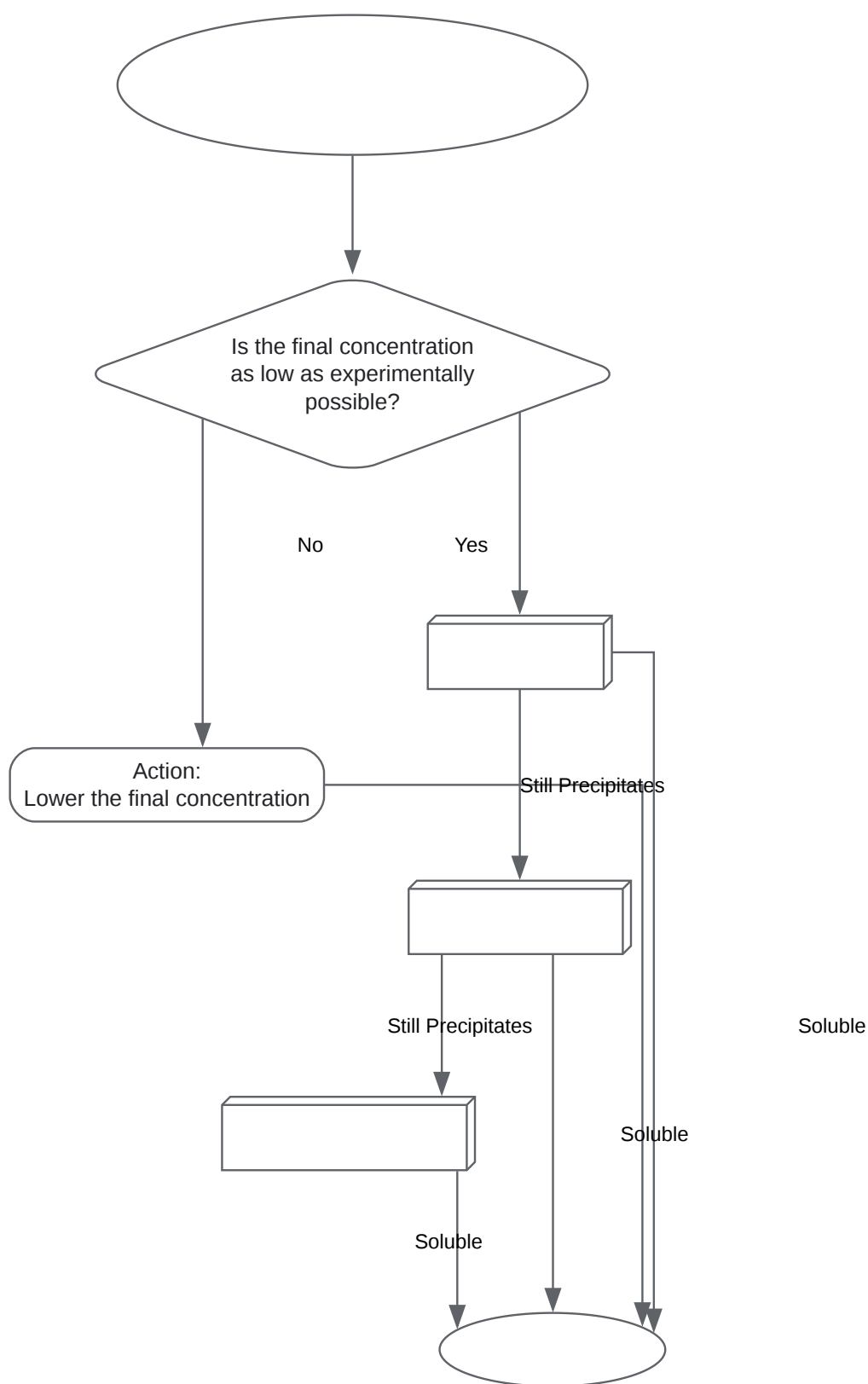
Your first step is to create a concentrated stock solution in a suitable organic solvent. **4-(4-Aminophenyl)morpholin-3-one** has very low aqueous solubility but is soluble in organic solvents like dimethyl sulfoxide (DMSO).^{[1][3][4]} Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. You can then add this stock solution to your aqueous buffer in a dropwise manner while vortexing to achieve the desired final concentration. Be mindful that the final concentration of DMSO should be kept low (typically <0.5%) to avoid affecting biological experiments.

Q2: I've created a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous experimental medium. How can I fix this?

This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous solution. Here are several strategies to try, starting with the simplest:

- **Decrease the Final Concentration:** You may be exceeding the aqueous solubility limit. Try performing a serial dilution to determine the maximum concentration that remains in solution.
- **Modify the pH:** The 4-aminophenyl group on the molecule has a basic nitrogen atom. Lowering the pH of your aqueous buffer (e.g., to pH 4-5) will protonate this group, increasing the molecule's polarity and aqueous solubility.
- **Use Co-solvents:** Incorporating a water-miscible co-solvent can increase solubility.^[5] Besides DMSO, consider ethanol. You can try preparing your final solution in a buffer containing a small percentage (e.g., 1-5%) of ethanol.
- **Incorporate Surfactants:** Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the compound, keeping it in solution.

Below is a workflow to guide you through these troubleshooting steps.



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Caption: Troubleshooting workflow for compound precipitation.

Q3: I need to prepare a formulation for in vivo animal studies and must avoid high concentrations of organic solvents. What are my options?

For in vivo studies, advanced formulation strategies are often necessary. These techniques aim to increase aqueous solubility and bioavailability.^[6]

- **Complexation with Cyclodextrins:** This is a highly effective method.^{[6][7]} Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate **4-(4-Aminophenyl)morpholin-3-one**, forming an inclusion complex that is water-soluble. Hydroxypropyl- β -cyclodextrin (HP- β -CD) is commonly used for this purpose.
- **Nanosuspensions:** This technique involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area for dissolution.^[5] This can be achieved through methods like high-pressure homogenization.^[6]
- **Solid Dispersions:** This involves dispersing the compound in an inert carrier matrix at the solid state.^[8] When the dispersion is introduced to an aqueous medium, the carrier dissolves and releases the drug in a finely dispersed state.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of **4-(4-Aminophenyl)morpholin-3-one**?

Direct quantitative data for aqueous solubility is not readily available in public literature, but it is consistently described as slightly soluble or sparingly soluble in water.^{[1][9]} Its solubility is significantly better in polar aprotic organic solvents. A summary of reported solubility in various solvents is provided in the table below.

Solvent	Reported Solubility	Source(s)
Water	Slightly Soluble / Sparingly Soluble	[1][9]
DMSO	Soluble / Slightly Soluble	[3][4][10]
Methanol	Partially Soluble / Slightly Soluble (Heated)	[3][4]
Ethanol	Soluble	[1]
Chloroform	Soluble	[10]
Dichloromethane	Soluble	[10]
Ethyl Acetate	Soluble	[10]
Acetone	Soluble	[10]

Q2: How does pH influence the solubility of this compound?

The structure of **4-(4-Aminophenyl)morpholin-3-one** contains a basic primary amine on the phenyl ring. In acidic conditions (low pH), this amine group can become protonated (positively charged). This ionization increases the molecule's polarity, which generally leads to a significant increase in its solubility in aqueous media. Conversely, at neutral or higher pH, the amine is mostly in its neutral, less polar form, resulting in lower aqueous solubility.

Caption: Conceptual diagram of pH effect on solubility.

Q3: Which specific excipients are recommended for improving solubility?

The selection of an excipient depends on the intended application (e.g., in vitro assay vs. in vivo formulation).

Excipient Type	Specific Examples	Application	Mechanism
Co-solvents	Ethanol, Propylene Glycol (PG)	In vitro / In vivo	Reduces the polarity of the aqueous solvent system.[5]
Complexing Agents	Hydroxypropyl- β -cyclodextrin (HP- β -CD), Sulfobutylether- β -cyclodextrin (SBE- β -CD)	In vitro / In vivo	Forms a water-soluble inclusion complex by encapsulating the drug molecule.[6][11]
Surfactants	Tween® 80, Polysorbate 20, Pluronic® F-68	In vitro / In vivo	Form micelles that solubilize the hydrophobic drug above the critical micelle concentration (CMC).[6]
pH Modifiers	Citric Acid, HCl, Phosphate Buffers	In vitro / In vivo	Adjusts the pH to ionize the drug, increasing its polarity and solubility.[12]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

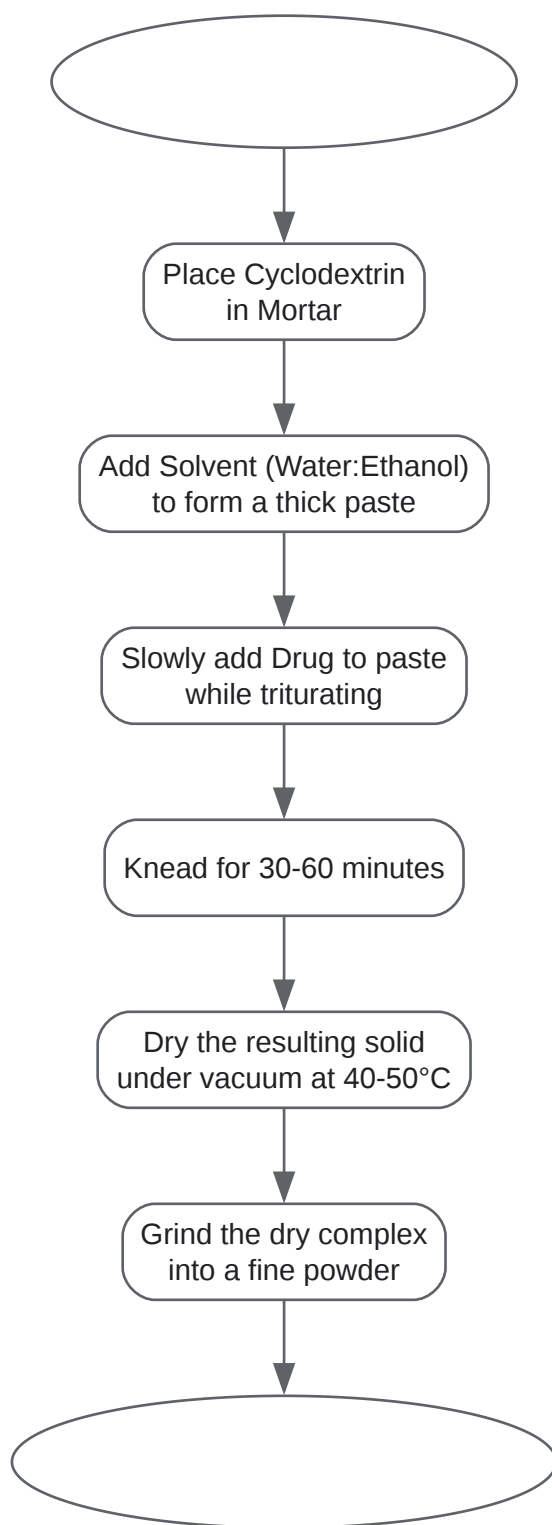
- Weigh the desired amount of **4-(4-Aminophenyl)morpholin-3-one** powder in a sterile microcentrifuge tube or glass vial.
- Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., to make a 20 mM stock of a compound with MW 192.21 g/mol , dissolve 3.84 mg in 1 mL of DMSO).
- Vortex vigorously for 1-2 minutes.
- If full dissolution is not achieved, gently warm the solution at 37°C for 10 minutes and/or sonicate in a water bath for 5-10 minutes.

- Once fully dissolved, store the stock solution at -20°C, protected from light and moisture.

Protocol 2: Solubility Enhancement using Cyclodextrin (Kneading Method)

This protocol describes a common and effective lab-scale method for preparing a drug-cyclodextrin complex.^[13]

- Preparation: Weigh a 1:2 molar ratio of **4-(4-Aminophenyl)morpholin-3-one** (guest) and Hydroxypropyl- β -cyclodextrin (host).
- Kneading: Place the HP- β -CD powder into a glass mortar. Add a small amount of a water:ethanol (50:50 v/v) mixture to form a thick, consistent paste.
- Incorporation: Slowly add the **4-(4-Aminophenyl)morpholin-3-one** powder to the paste while continuously triturating (grinding) with the pestle.
- Process: Continue kneading for 30-60 minutes. The solvent will slowly evaporate. If the mixture becomes too dry, add a few more drops of the solvent mixture.
- Drying: Scrape the resulting solid mass from the mortar and dry it in an oven at 40-50°C under vacuum until a constant weight is achieved.
- Final Product: The resulting dry powder is the inclusion complex. Grind it gently into a fine powder and pass it through a sieve. This powder can now be tested for its dissolution properties in aqueous buffers.



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Caption: Experimental workflow for cyclodextrin complexation by kneading.

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